1-Cyclopentyl-2-(piperidin-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-2-(piperidin-2-yl)propan-1-one is an organic compound with the molecular formula C13H23NO and a molecular weight of 209.33 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a cyclopentyl group and a piperidinyl group attached to a propanone backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-2-(piperidin-2-yl)propan-1-one typically involves the reaction of cyclopentanone with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by nucleophilic addition to the cyclopentanone . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopentyl-2-(piperidin-2-yl)propan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of cyclopentyl carboxylic acid or cyclopentyl ketone derivatives.
Reduction: Formation of cyclopentyl alcohol derivatives.
Substitution: Formation of various substituted cyclopentyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-2-(piperidin-2-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 1-Cyclopentyl-2-(piperidin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Piperidin-1-yl)propan-2-ol: A similar compound with a piperidinyl group attached to a propanol backbone.
1-(Pyrimidin-2-yl)propan-1-one: A compound with a pyrimidinyl group attached to a propanone backbone.
2,2-Dimethyl-1-pyridin-2-yl-propan-1-one: A compound with a pyridinyl group and dimethyl substitution on the propanone backbone.
Uniqueness
1-Cyclopentyl-2-(piperidin-2-yl)propan-1-one is unique due to its specific combination of a cyclopentyl group and a piperidinyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H23NO |
---|---|
Molekulargewicht |
209.33 g/mol |
IUPAC-Name |
1-cyclopentyl-2-piperidin-2-ylpropan-1-one |
InChI |
InChI=1S/C13H23NO/c1-10(12-8-4-5-9-14-12)13(15)11-6-2-3-7-11/h10-12,14H,2-9H2,1H3 |
InChI-Schlüssel |
YBTWDYPWBZONAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCCN1)C(=O)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.